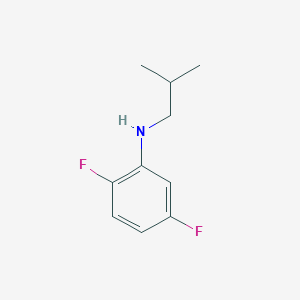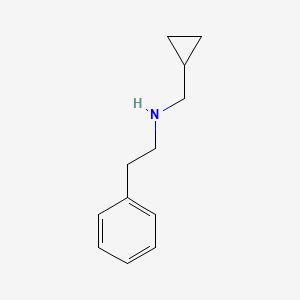
(Cyclopropylmethyl)(2-phenylethyl)amine
Übersicht
Beschreibung
(Cyclopropylmethyl)(2-phenylethyl)amine is a chemical compound with the molecular formula C12H17N . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of compounds similar to this compound, such as cyclopropanes, presents significant challenges for synthetic chemists . Various techniques have been developed for the introduction of the cyclopropane motif in a collection of recent total syntheses .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropylmethyl group and a 2-phenylethyl group . The molecular weight of this compound is 175.27 g/mol.Wirkmechanismus
Target of Action
(Cyclopropylmethyl)(2-phenylethyl)amine is a chemical compound with the molecular formula C12H17N. The compound is a derivative of 2-phenethylamine, a motif widely present in nature and known to interact with various therapeutic targets . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, polyamines have been shown to function against different environmental stress conditions, such as salinity, drought, high CO2 content, herbivory, and physical wounding .
Biochemische Analyse
Biochemical Properties
(Cyclopropylmethyl)(2-phenylethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as a substrate for MAO, leading to its oxidation and subsequent breakdown . Additionally, it interacts with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity and signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the dopaminergic and serotonergic systems, leading to changes in neurotransmitter levels and signaling . This compound can also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to monoamine oxidase, leading to its oxidation and breakdown . This interaction results in the inhibition of monoamine oxidase activity, thereby increasing the levels of monoamines such as dopamine and serotonin . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance neurotransmitter levels and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes harmful at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels . The interaction of this compound with enzymes and cofactors in these pathways plays a crucial role in its overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to different compartments, influencing its localization and accumulation . The interaction with transporters and binding proteins is essential for its proper distribution and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and can be transported to other cellular compartments, such as the nucleus and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its biochemical activity and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-4-11(5-3-1)8-9-13-10-12-6-7-12/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBAOQPVKJPENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


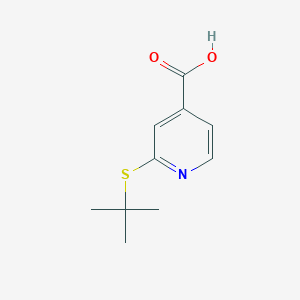
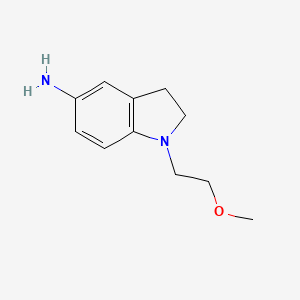
![2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid](/img/structure/B1385765.png)
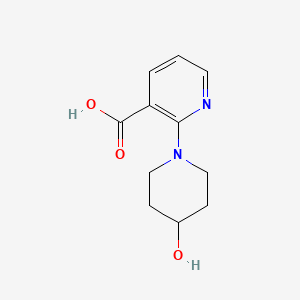

![1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1385772.png)
![2-[(2-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1385773.png)
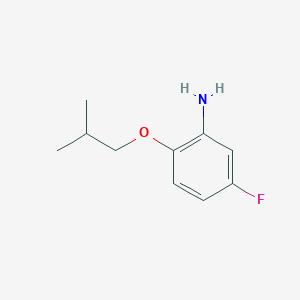
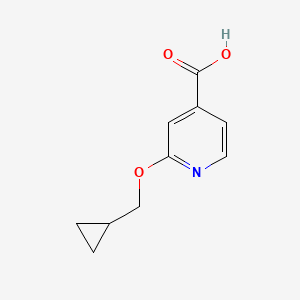
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone](/img/structure/B1385777.png)
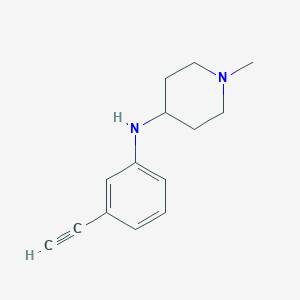
![{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1385779.png)
![(CYCLOPROPYLMETHYL)[(2,4-DICHLOROPHENYL)METHYL]AMINE](/img/structure/B1385781.png)
